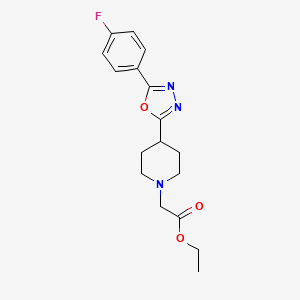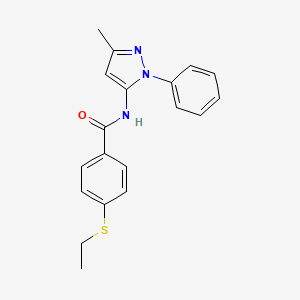
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is a chemical compound with the molecular formula C14H18N4 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Physical And Chemical Properties Analysis
This compound has a melting point of 107-108°C and a boiling point of 429°C . It has a density of 1.19 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Compounds closely related to 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide have shown promising antiproliferative activity against human lung carcinoma cells. For example, a study by Raffa et al. (2019) synthesized and evaluated the antiproliferative activity of similar compounds, highlighting their potential in cancer research, particularly in activating apoptotic pathways in cancer cells (Raffa et al., 2019).
Anti-Influenza Virus Activity
Another study by Hebishy et al. (2020) investigated benzamide-based 5-aminopyrazoles, chemically related to the compound , demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Antimycobacterial Properties
Research conducted by Nayak et al. (2016) on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which are structurally similar, revealed significant antitubercular activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Nayak et al., 2016).
Potential in Medicinal Chemistry
Saeed et al. (2015) synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are chemically related to the compound of interest. These compounds were screened for potential biological applications, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
Applications in Lubricating Oils
A study by Amer et al. (2011) explored the synthesis of related compounds for use as antioxidant additives in lubricating oils, demonstrating the compound's potential in industrial applications (Amer et al., 2011).
Antihyperglycemic Properties
Kees et al. (1996) investigated related compounds for their antihyperglycemic properties in diabetic mice, suggesting potential applications in diabetes treatment (Kees et al., 1996).
Mecanismo De Acción
Target of Action
The compound, also known as 4-(ethylsulfanyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, primarily targets dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion .
Mode of Action
The compound interacts with DPP-4 and inhibits its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their insulinotropic effects .
Biochemical Pathways
By inhibiting DPP-4, the compound affects the incretin system, a key pathway in glucose homeostasis . The increased levels of incretin hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells . This leads to a decrease in blood glucose levels .
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of prolinylthiazolidines , suggesting it may undergo further transformations in the body. The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied in more detail to provide a comprehensive overview.
Result of Action
The inhibition of DPP-4 by the compound results in improved glucose homeostasis . This is achieved through enhanced insulin secretion and suppressed glucagon release, leading to a decrease in blood glucose levels . These molecular and cellular effects make the compound potentially useful as an antidiabetic agent .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-24-17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-22(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPLVYHGOXBGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)
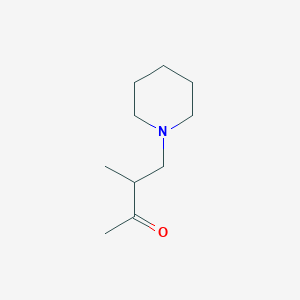
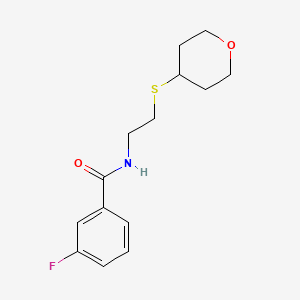
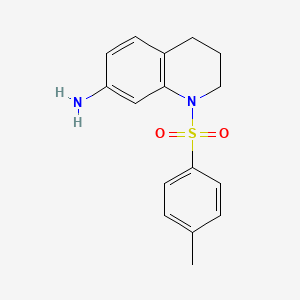
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
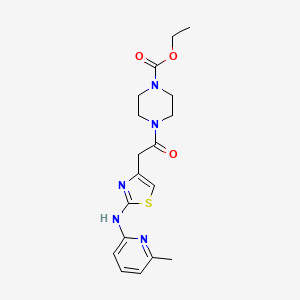
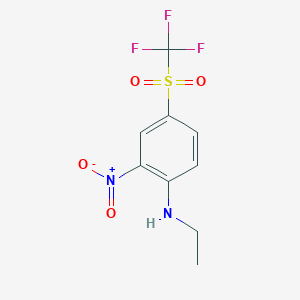
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
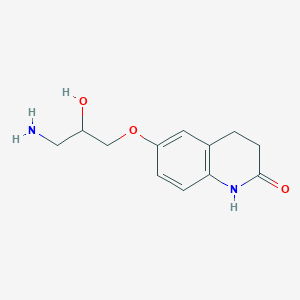
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)
